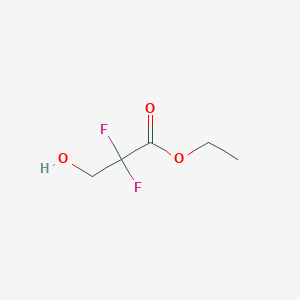

![molecular formula C17H14OS B2361874 (2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one CAS No. 268563-91-3](/img/structure/B2361874.png)

(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-substituted methylidene oxindoles, has been achieved by the Knoevenagel condensation of oxindole with para-substituted aromatic aldehydes . This process was characterized in the solid state by x-ray crystallography .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single crystal X-ray crystallography . A hydrogen bonded dimer molecular assembly or supramolecular construct was identified in all the crystal structures examined .Scientific Research Applications

Stereoselective Synthesis

A key application of compounds similar to (2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one is in stereoselective synthesis. For instance, the photoreorganisation of certain indene diones in anhydrous acetone leads to the formation of Z-isomers identified through X-ray crystallography, demonstrating the potential of these compounds in stereoselective organic synthesis (Kapoor et al., 2003).

Intramolecular Bifurcate Hydrogen Bond Formation

Another research area is the study of intramolecular bifurcate hydrogen bond formation. Certain inden-1-ones with specific substituents have been synthesized to explore this phenomenon, revealing significant insights into the molecular structure and bonding through NMR spectroscopy, X-ray analysis, and theoretical calculations (Sigalov et al., 2017).

Development of Novel Synthons

The development of new synthons for chemical synthesis is another significant application. For example, 4-phenylsulfanyl-2-(2-phenylsulfanylethyl)but-1-ene has been used as a new synthon leading to the synthesis of perhydropyrano[2,3-b]pyrans and dioxaspiro[4.5]decanes, illustrating the utility of these compounds in the synthesis of complex organic molecules (Alonso et al., 2006).

Coordination Complex Formation

Research on the formation of coordination complexes, particularly with metals, is another area of interest. A study on the electrocrystallization of a copper(II) complex with a similar indene derivative provides insights into the structural and magnetic characterization of such complexes (Arroyo-Carmona et al., 2021).

Spectroscopic and Thermodynamic Properties

Investigations into the spectroscopic and thermodynamic properties of similar compounds offer valuable information for their potential applications. Studies involving calculations using Hartree Fock Theory and Density Functional Theory contribute to understanding the electronic structure and stability of these molecules (Uppal et al., 2019).

properties

IUPAC Name |

(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14OS/c1-19-15-8-6-12(7-9-15)10-14-11-13-4-2-3-5-16(13)17(14)18/h2-10H,11H2,1H3/b14-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPPCDWTJHAURJ-UVTDQMKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C\2/CC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

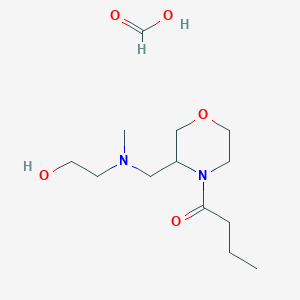

![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)

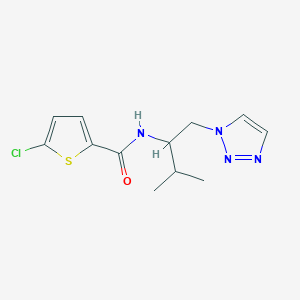

![Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2361793.png)

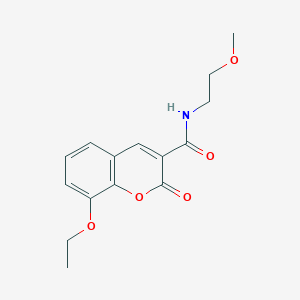

![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)

![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)

![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)

![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)

![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)

![(2E)-1-[5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2361809.png)

![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)